Enhanced Reactivity in Sterically-Driven Iodine Abstraction vs. Unhindered Aryl Iodides
The presence of bulky tert-butyl groups adjacent to the iodine atom significantly accelerates iodine abstraction by alkyl radicals. This class of compounds exhibits enhanced reactivity due to the relief of steric strain upon iodine loss [1]. While specific kinetic data for 1,3-di-tert-butyl-5-iodobenzene are not available in the primary study, the observed trend for ortho-substituted analogs provides a direct class-level inference. The abstraction is most efficient in iodobenzenes ortho-substituted with bulky groups, with rates correlating well with the calculated strain energy released during iodine elimination [1].
| Evidence Dimension | Relative Efficiency of Iodine Abstraction by Alkyl Radicals |
|---|---|
| Target Compound Data | Not explicitly quantified in the source; inferred to be higher than unhindered analogs based on structural similarity to ortho-substituted derivatives. |
| Comparator Or Baseline | Unhindered aryl iodides (e.g., iodobenzene) |
| Quantified Difference | The abstraction is most efficient in iodobenzenes, ortho-substituted with bulky groups [1]. |
| Conditions | Radical chain reaction with alkyl radicals |
Why This Matters
This predicts that 1,3-di-tert-butyl-5-iodobenzene will outperform less hindered aryl iodides in radical-mediated transformations requiring efficient iodine transfer, offering a kinetic advantage in such synthetic pathways.
- [1] Itoh, T.; Kato, S.; Kato, S.; et al. Abstraction of Iodine from Aromatic Iodides by Alkyl Radicals: Steric and Electronic Effects. J. Am. Chem. Soc. 2016. DOI: 10.1021/jacs.6b01641. View Source
